Sulfato de zinc heptahidratado

Descripción general

Descripción

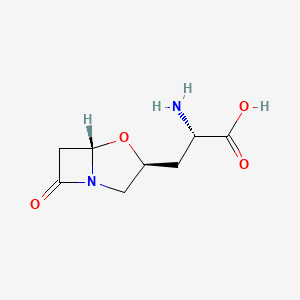

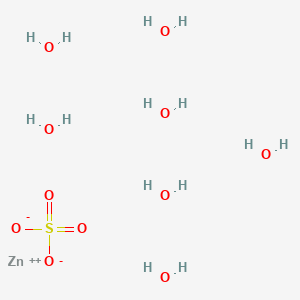

Zinc sulfate heptahydrate, also known as white vitriol, is an inorganic compound with the chemical formula ZnSO₄·7H₂O. It is a colorless crystalline solid that is highly soluble in water. This compound is widely used in various industries, including agriculture, pharmaceuticals, and manufacturing, due to its versatile properties .

Aplicaciones Científicas De Investigación

Zinc sulfate heptahydrate has numerous applications in scientific research:

Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-based compounds.

Biology: Employed in cell culture media to provide essential zinc ions for cellular processes.

Medicine: Used as a dietary supplement to treat zinc deficiency and in topical formulations for wound healing.

Industry: Utilized in the production of rayon, as an electrolyte in zinc electroplating, and as a mordant in dyeing processes

Mecanismo De Acción

Target of Action

Zinc sulfate heptahydrate primarily targets enzymes in the body. Zinc has been identified as a cofactor for over 70 different enzymes , including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play crucial roles in various biochemical reactions, contributing to processes such as wound healing, maintaining normal growth rates, normal skin hydration, and the senses of taste and smell .

Mode of Action

Zinc sulfate heptahydrate interacts with its targets by binding to the enzymes, thereby facilitating their function. For instance, it improves the absorption of water and electrolytes, enhances the regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for better clearance of pathogens .

Biochemical Pathways

Zinc sulfate heptahydrate affects several biochemical pathways. It plays a key role in photosynthesis and sugar transformations, auxin and protein metabolism, and functions as an effective anti-oxidant . In plants, enzymes involved in carbohydrate metabolism, auxin metabolism, and anti-oxidant activity are affected by zinc .

Pharmacokinetics

The pharmacokinetics of zinc sulfate heptahydrate involves its absorption, distribution, metabolism, and excretion (ADME). Zinc sulfate is absorbed into the body if ingested, inhaled, or by skin contact and enters the bloodstream . Once inside, zinc moves throughout the body, binds to proteins, and enters different organs . The primary storage sites for zinc are the liver and skeletal muscle . Zinc is primarily excreted in the feces .

Result of Action

The action of zinc sulfate heptahydrate results in various molecular and cellular effects. It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens .

Action Environment

The action of zinc sulfate heptahydrate can be influenced by environmental factors. For instance, in acidic environments, the solubility of zinc sulfate increases due to the formation of the Zn2+ ion. In alkaline environments, the solubility decreases due to the precipitation of zinc hydroxide (Zn(OH)2) . When used as directed, zinc sulfate heptahydrate is considered safe for the environment. Excessive or improper use can lead to environmental contamination .

Análisis Bioquímico

Biochemical Properties

Zinc sulfate heptahydrate plays a significant role in biochemical reactions by acting as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes are vital for various metabolic processes, such as DNA synthesis, protein synthesis, and energy production. Zinc sulfate heptahydrate interacts with these enzymes by stabilizing their molecular structures and facilitating catalytic activities. Additionally, zinc ions from zinc sulfate heptahydrate are involved in maintaining the structural integrity of proteins and nucleic acids, thereby influencing their functions.

Cellular Effects

Zinc sulfate heptahydrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Zinc ions from zinc sulfate heptahydrate are essential for the proper functioning of immune cells, promoting their proliferation and differentiation . In epithelial cells, zinc sulfate heptahydrate enhances wound healing by stimulating cell migration and proliferation. Furthermore, zinc ions play a role in antioxidant defense mechanisms by protecting cells from oxidative stress and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of zinc sulfate heptahydrate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Zinc ions from zinc sulfate heptahydrate bind to specific sites on enzymes and proteins, altering their conformation and activity . For instance, zinc ions can inhibit the activity of metalloproteinases, enzymes involved in tissue remodeling and inflammation. Additionally, zinc sulfate heptahydrate can modulate gene expression by influencing transcription factors and signaling pathways, thereby regulating the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc sulfate heptahydrate change over time due to its stability, degradation, and long-term impact on cellular function. Zinc sulfate heptahydrate is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, zinc ions from zinc sulfate heptahydrate can accumulate in cells, leading to sustained effects on cellular processes. Long-term exposure to zinc sulfate heptahydrate has been shown to enhance cellular antioxidant capacity and improve resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of zinc sulfate heptahydrate vary with different dosages in animal models. At low to moderate doses, zinc sulfate heptahydrate supports normal growth, immune function, and wound healing . At high doses, zinc sulfate heptahydrate can exhibit toxic effects, such as gastrointestinal disturbances, impaired absorption of other essential minerals, and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit beneficial effects, while exceeding this threshold can lead to adverse outcomes.

Metabolic Pathways

Zinc sulfate heptahydrate is involved in several metabolic pathways, including those related to protein synthesis, DNA synthesis, and energy metabolism . Zinc ions from zinc sulfate heptahydrate act as cofactors for enzymes involved in these pathways, facilitating their catalytic activities. For example, zinc ions are essential for the activity of RNA polymerase, an enzyme responsible for transcribing DNA into RNA. Additionally, zinc sulfate heptahydrate influences metabolic flux by regulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, zinc sulfate heptahydrate is transported and distributed through specific transporters and binding proteins . Zinc ions from zinc sulfate heptahydrate are taken up by cells via zinc transporters, such as ZIP (Zrt/Irt-like Protein) and ZnT (Zinc Transporter) families. These transporters regulate the influx and efflux of zinc ions, ensuring their proper distribution within cellular compartments. Binding proteins, such as metallothioneins, sequester zinc ions and prevent their excessive accumulation, thereby maintaining zinc homeostasis.

Subcellular Localization

The subcellular localization of zinc sulfate heptahydrate and its effects on activity or function are influenced by targeting signals and post-translational modifications . Zinc ions from zinc sulfate heptahydrate are directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where they participate in various biochemical processes. For instance, in the nucleus, zinc ions are involved in DNA synthesis and repair, while in the mitochondria, they play a role in energy production and oxidative stress response.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc sulfate heptahydrate can be synthesized through several methods:

-

Reaction of Zinc Carbonate with Sulfuric Acid: [ \text{ZnCO}_3 (s) + \text{H}_2\text{SO}_4 (aq) \rightarrow \text{ZnSO}_4 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] This reaction produces zinc sulfate in aqueous solution, which can then be crystallized to obtain the heptahydrate form .

-

Reaction of Zinc Oxide with Sulfuric Acid: [ \text{ZnO} (s) + \text{H}_2\text{SO}_4 (aq) \rightarrow \text{ZnSO}_4 (aq) + \text{H}_2\text{O} (l) ] This method is often used for pharmaceutical-grade zinc sulfate .

Industrial Production Methods: In industrial settings, zinc sulfate heptahydrate is typically produced by dissolving zinc metal or zinc oxide in sulfuric acid. The solution is then concentrated and crystallized to obtain the heptahydrate form. The process involves controlling the temperature and pH to ensure high purity and yield .

Types of Reactions:

-

Oxidation-Reduction Reactions: Zinc sulfate can undergo redox reactions, where zinc is oxidized, and other elements are reduced. For example, zinc sulfate can be reduced to zinc metal in the presence of a reducing agent.

-

Substitution Reactions: Zinc sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions. For example, reacting zinc sulfate with sodium carbonate produces zinc carbonate and sodium sulfate.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of zinc sulfate from zinc oxide or zinc carbonate.

Reducing Agents: Such as hydrogen gas, can reduce zinc sulfate to zinc metal.

Major Products Formed:

Zinc Oxide: Formed when zinc sulfate is decomposed at high temperatures.

Zinc Carbonate: Formed in substitution reactions with carbonate ions

Comparación Con Compuestos Similares

Zinc Sulfate Monohydrate (ZnSO₄·H₂O): Contains one water molecule per zinc sulfate unit. It is also used in similar applications but has different physical properties.

Copper(II) Sulfate (CuSO₄·5H₂O): Another sulfate compound with similar uses in agriculture and industry but contains copper instead of zinc.

Manganese Sulfate (MnSO₄·H₂O): Used in fertilizers and animal feed, similar to zinc sulfate

Uniqueness of Zinc Sulfate Heptahydrate: Zinc sulfate heptahydrate is unique due to its high solubility in water and its ability to provide a readily available source of zinc ions. Its heptahydrate form ensures stability and ease of handling in various applications, making it a preferred choice in many industries .

Propiedades

IUPAC Name |

zinc;sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H2,1,2,3,4);7*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLVQBNCHSJZPX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO4. 7H2O, H14O11SZn | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7733-02-0 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040175 | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

GRANULES OR CRYSTALLINE POWDER. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 54 | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.97 g/cm³ | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7446-20-0 | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N57JI2K7WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100 °C | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is zinc sulfate heptahydrate in improving zinc content in crops?

A1: Studies show that zinc sulfate heptahydrate effectively increases zinc concentration in various crops. For instance, applying zinc sulfate heptahydrate to soil or foliage significantly increased grain zinc concentration in chickpea []. Similarly, using zinc sulfate heptahydrate as a foliar fertilizer increased the concentration of zinc in wheat grains [].

Q2: Can the effectiveness of zinc sulfate heptahydrate as a zinc fertilizer be enhanced?

A2: Yes, research suggests that conditioning zinc sulfate heptahydrate with zinc oxide and neem oil can enhance its efficacy. This method improves yield attributes, grain and straw yields, zinc uptake, and various efficiency parameters in Basmati rice [].

Q3: What is the recommended application method for zinc sulfate heptahydrate in rice cultivation?

A3: Research suggests that applying 7.5 kg/ha of zinc sulfate heptahydrate to rice every other year is the most effective approach in a typic hapludoll. This frequency ensures optimal zinc levels in the soil and maximizes grain yield while maintaining profitability [].

Q4: What is the molecular formula and weight of zinc sulfate heptahydrate?

A4: The molecular formula of zinc sulfate heptahydrate is ZnSO4·7H2O, and its molecular weight is 287.55 g/mol.

Q5: Can you describe a method for synthesizing zinc sulfate heptahydrate from a natural source?

A6: Yes, zinc sulfate heptahydrate and copper sulfate pentahydrate can be synthesized from calcined zincblende. This method involves calcination followed by reaction with sulfuric acid, achieving a high recovery rate and purity of both compounds [].

Q6: What is a chemical garden, and how is zinc sulfate heptahydrate involved?

A7: A chemical garden demonstrates the formation of delicate, plant-like structures through precipitation reactions. When zinc sulfate heptahydrate crystals are immersed in a saturated borax solution, a semipermeable membrane forms, leading to the crystal's swelling and the growth of irregular branches [].

Q7: How does zinc sulfate heptahydrate affect red tilapia, and what are the implications?

A8: Studies show that zinc sulfate heptahydrate exhibits acute toxicity to juvenile red tilapia. The lethal concentration decreases with prolonged exposure, highlighting the importance of carefully managing zinc levels in aquaculture to prevent adverse effects on fish populations [].

Q8: What is the role of zinc in intestinal health, and how is zinc sulfate heptahydrate relevant?

A10: Zinc plays a vital role in maintaining intestinal homeostasis. Studies suggest that zinc sulfate heptahydrate can help prevent NSAID-induced small intestinal inflammation in mice, highlighting its potential therapeutic benefits for inflammatory bowel diseases [].

Q9: Can zinc sulfate heptahydrate be used to synthesize zinc oxide nanoparticles?

A11: Yes, zinc sulfate heptahydrate is a common precursor for synthesizing zinc oxide nanoparticles. For instance, researchers have successfully synthesized zinc oxide nanoparticles using Bacillus subtilis ZBP4 with zinc sulfate heptahydrate as the precursor, resulting in nanoparticles with antibacterial activity against foodborne pathogens [].

Q10: What factors influence the properties of zinc oxide nanoparticles synthesized from zinc sulfate heptahydrate?

A12: Factors such as pH, precursor concentration, and temperature significantly influence the size, morphology, and properties of the synthesized zinc oxide nanoparticles [, ].

Q11: How is zinc sulfate heptahydrate used in battery technology?

A13: Researchers have explored the use of zinc sulfate heptahydrate in proton batteries. A gel polymer electrolyte containing zinc sulfate heptahydrate exhibited promising performance, demonstrating its potential for developing efficient and rechargeable energy storage devices [].

Q12: Can zinc sulfate heptahydrate be used in the production of controlled-release fertilizers?

A14: Yes, zinc sulfate heptahydrate is a crucial component in producing urea formaldehyde controlled-release compound fertilizers. Its inclusion in the fertilizer formulation helps meet the micronutrient requirements of crops and contributes to the fertilizer's controlled-release properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)

![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)